(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.
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Scientific Research Applications
Sustainable Synthesis Techniques
Sustainable Synthesis of Quinolines and Pyrimidines
A study by Matthias Mastalir et al. (2016) presents an environmentally benign synthesis method for quinolines and pyrimidines, highlighting the efficiency of manganese PNP pincer complexes in catalyzing these reactions. This approach emphasizes high atom efficiency and selective bond formations, crucial for developing sustainable chemical processes (Mastalir et al., 2016).
Antimicrobial Activities
Novel Synthesis of Antimicrobial Agents
Research on quinoxaline-2,3-dicarboxylic anhydride derivatives by Y. Ammar et al. (2002) explores their reactivity with heterocyclic amines, leading to the synthesis of novel antimicrobial agents. This study underlines the potential of quinoxaline derivatives in creating new treatments for microbial infections (Ammar et al., 2002).
Pharmacological Evaluation
Serotonin Type-3 (5-HT3) Receptor Antagonists
A study by R. Mahesh et al. (2011) on the design and synthesis of quinoxalin-2-carboxamides illustrates their potential as 5-HT3 receptor antagonists. These compounds were evaluated for their effectiveness against serotonin-induced issues, showcasing the role of quinoxaline derivatives in developing new therapeutic agents (Mahesh et al., 2011).
Catalysis and Ligand Development
Asymmetric Hydrogenation Catalysts
Research by T. Imamoto et al. (2012) introduces rigid P-chiral phosphine ligands, demonstrating their application in rhodium-catalyzed asymmetric hydrogenation. This showcases the use of quinoxaline derivatives in developing efficient catalysts for synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Material Science and Polymer Research
Development of Polyamides
A study by V. Patil et al. (2011) on polyamides containing quinoxaline moiety explores the synthesis and characterization of new polymers. These polyamides exhibit excellent thermal stability and solubility in polar aprotic solvents, indicating their potential for advanced material applications (Patil et al., 2011).
Properties
IUPAC Name |
2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-32-10-4-9-24-22(31)18-19-21(27-15-6-3-2-5-14(15)26-19)28(20(18)23)25-12-13-7-8-16(29)17(30)11-13/h2-3,5-8,11-12,29-30H,4,9-10,23H2,1H3,(H,24,31)/b25-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMJCCZXHHLOOM-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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